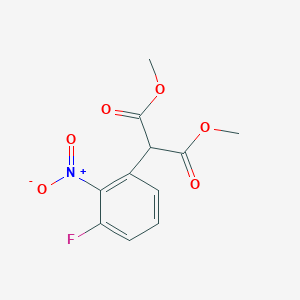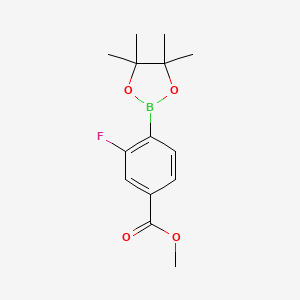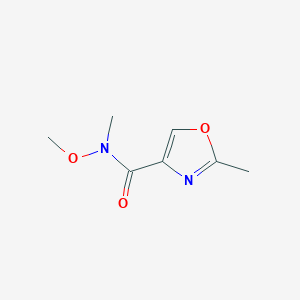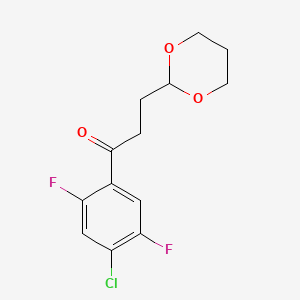
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various phenolic compounds and their synthesis, which can be related to the general field of phenolic compound research. Phenolic compounds are known for their diverse applications, including their use in pharmaceuticals, polymers, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of phenolic compounds can involve various strategies, including condensation reactions, etherification, and reduction processes. For instance, the synthesis of 4-(2,4-Dichlorophenoxy)phenol involves etherization, reduction of the nitro group, diazotization, and hydrolysis, with a total yield of 57.6% . Similarly, 2-Chloro-4-aminophenol is synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding 72.0% . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of phenolic compounds is often characterized using techniques such as FT-IR, UV–vis, and NMR spectroscopy. For example, the structure of a phenol-based polymer was confirmed using these methods . Quantum chemical calculations, such as DFT, can also be used to obtain molecular structures and spectroscopic data, as seen in the study of a methoxy-substituted phenol compound . These techniques could be applied to analyze the molecular structure of "4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone".
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including oxidative polymerization and complexation with metals. The oxidative polymerization of a phenol-based monomer was achieved using NaOCl as an oxidant in an aqueous alkaline medium . Additionally, the synthesis of metal complexes with a chloro-substituted phenol ligand involved coordination to metal ions via OH groups and the azomethine nitrogen atom . These reactions demonstrate the reactivity of phenolic compounds and could inform the chemical reactions analysis of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds can be characterized by techniques such as TG–DTA, DSC, GPC, and solubility tests. Electrical conductivities can be measured using the four-point probe technique . These methods provide insights into the stability, solubility, and electrical properties of phenolic compounds, which are important for their practical applications. The same methods could be used to analyze the physical and chemical properties of "4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone".
Wissenschaftliche Forschungsanwendungen
Related Compound Applications
Three Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors
A study discussed the crystal structures of three compounds similar in their dihedral angles and distances between the farthest two atoms. This research could indicate the compound's structural relevance in designing enzyme inhibitors, potentially offering a starting point for understanding the applications of complex propiophenone derivatives in biological systems (Li et al., 2005).
New Pentafluorosulfanyl and Perfluoroalkylthio Derivatives
Another study reported on the synthesis of new derivatives with significant fluorination. Such compounds have their importance in the development of materials with unique properties, including enhanced stability and reactivity, which could be analogous to the applications of "4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone" in material science or medicinal chemistry (Sipyagin et al., 2004).
Synthesis and Characterization of Fluorinated Compounds
Research on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline showcases the methodologies in creating fluorinated aromatic compounds, which could be relevant for understanding the synthetic approaches and potential reactivity or applications of "4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone" in chemical synthesis or drug development (Wen Zi-qiang, 2007).
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2O3/c14-9-7-10(15)8(6-11(9)16)12(17)2-3-13-18-4-1-5-19-13/h6-7,13H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLOEWLUDFCVIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646076 |
Source


|
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-YL)-propiophenone | |
CAS RN |
898757-38-5 |
Source


|
| Record name | 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

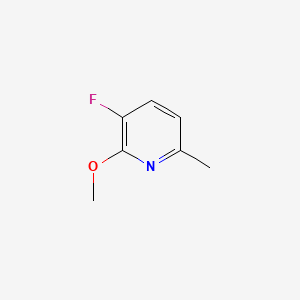
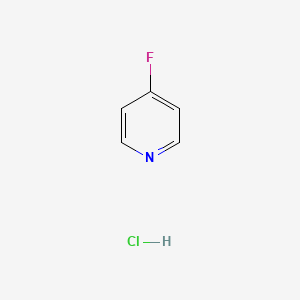


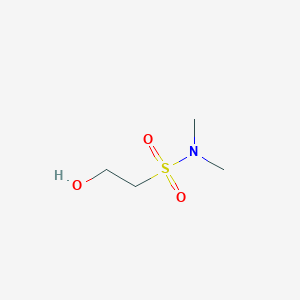


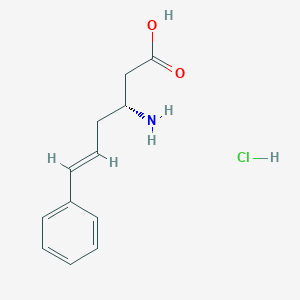
![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
